Rebastinib, also known as DCC-2036, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. [] It acts as a switch control inhibitor, targeting the inactive conformation of kinases. [, ] In scientific research, Rebastinib is primarily investigated for its potential antineoplastic activity. [] It exhibits a significantly higher affinity for TIE2 (TEK) compared to other kinases like BCR-ABL. [, ]
Rebastinib primarily exerts its effects by binding to and inhibiting specific tyrosine kinases. []
Beyond cancer, Rebastinib has also shown potential in:* Liver Injury: Research indicates that Rebastinib may have a protective effect against sepsis-induced liver injury in mice. []* Venous Malformation: A case study reported the successful use of Rebastinib in a patient with a life-threatening cervicofacial venous malformation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: